ARSINE, (o-NITROPHENYL)OXO- is an organoarsenic compound with the molecular formula . It is characterized by the presence of an o-nitrophenyl group and an oxo group attached to the arsenic atom. This compound is classified as a hazardous material due to its toxicity and environmental impact, leading to its restriction in various applications, particularly in consumer products and industrial processes. The compound is banned under certain regulations due to its potential health risks associated with arsenic exposure .
The synthesis of ARSINE, (o-NITROPHENYL)OXO- typically involves several key steps:
The molecular structure of ARSINE, (o-NITROPHENYL)OXO- can be described as follows:
C1=CC=C(C(=C1)[N+](=O)[O-])[As]=O
The structure features a nitro group attached to a benzene ring, which is further bonded to an arsenic atom that has an oxo group .
ARSINE, (o-NITROPHENYL)OXO- can undergo various chemical reactions:
Common reagents involved in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium bor
CAS No.: 97416-84-7
CAS No.: 52745-94-5
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: